molecular formula C6H11IO5 B13382687 2,3,4,5-Tetrahydroxy-6-iodohexanal

2,3,4,5-Tetrahydroxy-6-iodohexanal

Cat. No.: B13382687
M. Wt: 290.05 g/mol
InChI Key: LEEXPFSMMOTNIJ-UHFFFAOYSA-N
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Description

D-Glucose, 6-deoxy-6-iodo- is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the substitution of the hydroxyl group at the sixth carbon of D-glucose with an iodine atom. One common method involves the use of iodinating agents such as iodine or iodoacetic acid in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful substitution without affecting other functional groups on the glucose molecule.

Industrial Production Methods

Industrial production of D-Glucose, 6-deoxy-6-iodo- may involve enzymatic processes that offer higher specificity and yield. For instance, immobilized enzymes can be used to selectively iodinate the sixth carbon of D-glucose, minimizing side reactions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like thiols and amines for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-deoxy-6-substituted glucose derivatives, while oxidation can produce 6-deoxy-6-iodo-gluconic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose, 6-deoxy-6-iodo- is unique due to the presence of the iodine atom, which enhances its utility in imaging techniques and biochemical studies. The iodine atom provides a distinct signal in imaging applications, making it easier to track and study glucose transport and metabolism in vivo .

Properties

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

IUPAC Name

2,3,4,5-tetrahydroxy-6-iodohexanal

InChI

InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2

InChI Key

LEEXPFSMMOTNIJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)I

Origin of Product

United States

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